molecular formula C16H17NO3 B1280390 4-(Benzyloxy)-N-methoxy-N-methylbenzamide CAS No. 252199-28-3

4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Katalognummer B1280390
CAS-Nummer: 252199-28-3
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: MYSYRZXOLSGCFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-N-methoxy-N-methylbenzamide (MBMB) is an organic compound with a variety of applications in research and industry. It is a derivative of benzoic acid and is used in the synthesis of several compounds, including pharmaceuticals and other organic materials. MBMB is also used in the synthesis of a wide range of other compounds, such as dyes and pigments. MBMB has been used in several scientific and research applications, including biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Studies have shown that derivatives of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide are used in the synthesis of various heterocyclic compounds. For example, irradiation of related benzamide compounds led to the formation of narwedine-type enones, which are significant in heterocyclic compound synthesis (Kametani et al., 1972).

Development of Radioligands

A study on the development of novel sigma-2 receptor probes highlighted the synthesis and evaluation of benzamide analogs. Such research is crucial for developing radioligands for various medical applications, particularly in imaging and diagnostics (Xu et al., 2005).

Anticancer Agent Synthesis

Benzamide derivatives, closely related to this compound, have been utilized in the synthesis of potential anticancer agents. One such study involved synthesizing fusarentin methyl ethers, highlighting the benzamide's role in developing new anticancer therapies (Mcnicholas et al., 1996).

Metabolic Conversion Studies

Another study investigated the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds. Understanding these metabolic processes is crucial for developing safer and more effective pharmaceuticals (Ross et al., 1983).

Neuroleptic Drug Development

Research on neuroleptic substituted benzamide drugs included theoretical conformational analysis of 4-piperidyl-o-methoxybenzamides. Such studies aid in understanding the active conformers of these drugs and their interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).

Structural Analysis in Crystallography

In crystallography, the structure of benzamide derivatives has been analyzed to understand unique intermolecular interactions. This is essential in materials science and drug design, where molecular interactions play a crucial role (Saeed & Simpson, 2012).

PET Radiotracer Development

Benzamide derivatives are also used in the development of PET radiotracers for assessing various biological transporters. One such study synthesized a novel analog of 4-benzyloxy-3,5-dimethoxy-N-methylbenzamide for this purpose (Tian et al., 2006).

Wirkmechanismus

The mechanism of action of similar compounds involves increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Safety and Hazards

Safety data sheets suggest that personal protective equipment should be worn when handling similar compounds. These compounds should be used only in well-ventilated areas, and contact with skin, eyes, or clothing should be avoided .

Zukünftige Richtungen

Future research could focus on the development of drug candidates for tuberculosis treatment , or the synthesis and evaluation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines .

Eigenschaften

IUPAC Name

N-methoxy-N-methyl-4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSYRZXOLSGCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462026
Record name 4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252199-28-3
Record name 4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure for the preparation of N-Methoxy-N-methyl-4-(quinolin-2-ylmethoxy)-benzamide but substituting 4-benzyloxy benzoic acid provided the title compound as a waxy solid. MS: (M+H m/z=272.3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The product from Example 71A (18 g, 72.96 mmol) in DCM at room temperature was treated with N,O-dimethylhydroxylamine hydrochloride (7.83 g, 80.26 mmol) slowly. The mixture was cooled to 0° C., stirred for 30 minutes, and treated with triethylamine (25.47 mL, 182.41 mmol) dropwise. The mixture was allowed to warm to 25° C., stirred for 16 hours, and treated with DCM (150 mL). The mixture was washed with saturated NaHCO3, brine, and water. The organic phase was dried, filtered, and the filtrate evaporated under reduced pressure to provide the title compound as a pale yellow solid (18.65 g, 95% yield). 1HNMR (300 MHz, CDCl3) δ 3.36 (s, 3H), 3.56 (s, 3H) 6.98 (d, 2H, J=8.9 Hz), 7.33-7.46 (m, 5H), 7.76 (d, 2H, J=8.9 Hz); MS (ESI) m/z 272 (M+H)+.
Quantity
18 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
7.83 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

4-Benzyloxybenzoic acid (5.0 g) and N,O-dimethyl-hydroxylamine hydrochloride (2.5 g) were suspended in dimethylformamide (50 ml), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.0 g), 1-hydroxybenzotriazole (3.5 g) and triethylamine (3.6 ml) were added. The mixture was stirred overnight at room temperature. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water, saturated aqueous sodium hydrogencarbonate, water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (5.6 g, yield 94%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethyl-hydroxylamine hydrochloride
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
3.6 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.